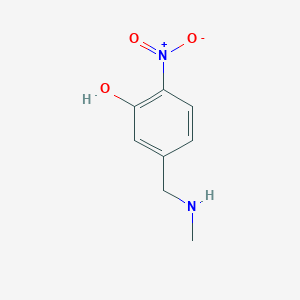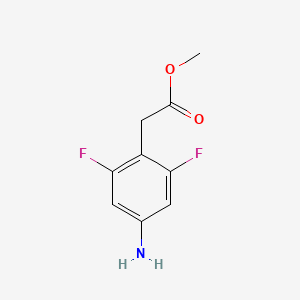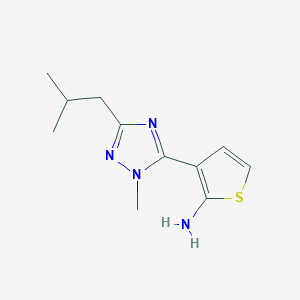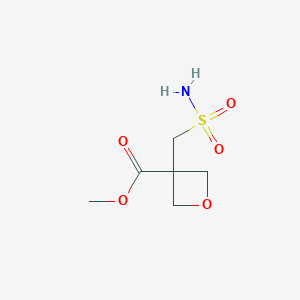
5-((Methylamino)methyl)-2-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Methylamino)methyl)-2-nitrophenol is an organic compound that features a nitrophenol group substituted with a methylamino group
Preparation Methods
The synthesis of 5-((Methylamino)methyl)-2-nitrophenol typically involves the nitration of phenol followed by the introduction of a methylamino group. One common method involves the reaction of 2-nitrophenol with formaldehyde and methylamine under acidic conditions to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-((Methylamino)methyl)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and reducing agents like iron and hydrochloric acid. Major products formed from these reactions include amino derivatives and substituted phenols.
Scientific Research Applications
5-((Methylamino)methyl)-2-nitrophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-((Methylamino)methyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitrophenol group can participate in redox reactions, while the methylamino group can form hydrogen bonds and interact with biological molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds to 5-((Methylamino)methyl)-2-nitrophenol include:
2-Nitrophenol: Lacks the methylamino group, making it less reactive in certain chemical reactions.
4-Nitrophenol: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
5-Aminomethyl-2-nitrophenol: Similar structure but with an amino group instead of a methylamino group, leading to different chemical properties and reactivity.
This compound is unique due to the presence of both the nitro and methylamino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-(methylaminomethyl)-2-nitrophenol |
InChI |
InChI=1S/C8H10N2O3/c1-9-5-6-2-3-7(10(12)13)8(11)4-6/h2-4,9,11H,5H2,1H3 |
InChI Key |
YTYPTOONCUVBHS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene](/img/structure/B13526526.png)






![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid](/img/structure/B13526561.png)

